Methyl 2-oxopiperidine-3-carboxylate

Vue d'ensemble

Description

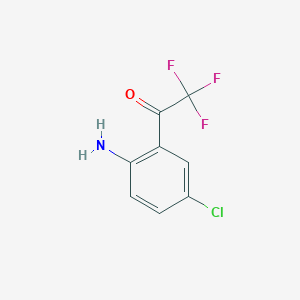

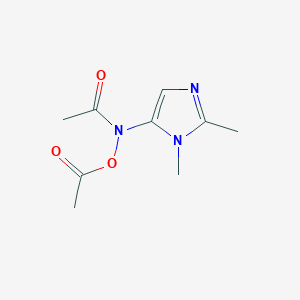

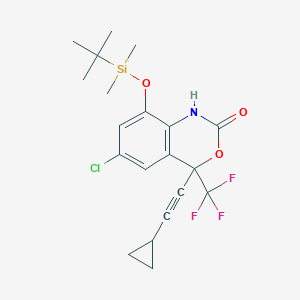

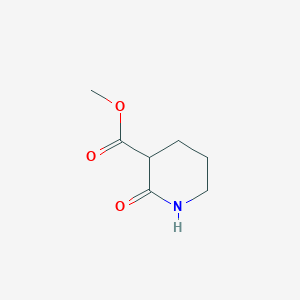

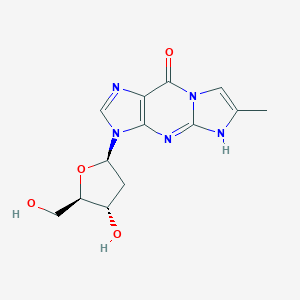

“Methyl 2-oxopiperidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It has a molecular weight of 157.17 g/mol.

Molecular Structure Analysis

The molecular structure of “Methyl 2-oxopiperidine-3-carboxylate” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylate ester group . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

“Methyl 2-oxopiperidine-3-carboxylate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Applications De Recherche Scientifique

Use in the Synthesis of c-Met Inhibitors

“Methyl 2-oxopiperidine-3-carboxylate” has been used in the synthesis of novel c-Met inhibitors. c-Met is a transmembrane receptor tyrosine kinase (RTK) that, upon binding of its endogenous ligand hepatocyte growth factor (HGF), triggers signal transducers to mediate a variety of cellular responses such as cell growth, invasion, migration, and survival . Aberrant forms of this pathway have frequently been observed in a variety of human solid tumors and hematologic malignancies . Therefore, c-Met has been pursued as an attractive anticancer drug target .

A series of compounds containing a novel 3-carboxypiperidin-2-one scaffold based on the lead structure BMS-777607 were designed, synthesized, and evaluated for their c-Met kinase inhibition and cytotoxicity against MKN45 cancer cell lines . The results indicated that five compounds exhibited significant inhibitory effect on c-Met with IC 50 values of 8.6−81 nM and four compounds showed potent inhibitory activity against MKN45 cell proliferation, with IC 50 s ranging from 0.57−16 μM .

Use in the Synthesis of “Carba” Pseudo-Dipeptide Units

“Methyl 2-oxopiperidine-3-carboxylate” has been used in the synthesis of racemic “carba” pseudo-dipeptide units such as Gly-psi (CH2-CH2)-D,L-Xaa . These units were obtained either through the Horner-Emmons condensation of N-tert.-butyloxycarbonyl-beta alaninal with the appropriate substituted triethyl phosphonacetate, or from commercially available 3-carbethoxy-2-piperidone .

Safety And Hazards

“Methyl 2-oxopiperidine-3-carboxylate” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Relevant Papers The search results include a paper on the discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold . This paper could provide valuable insights into the potential applications of “Methyl 2-oxopiperidine-3-carboxylate” and similar compounds. For a more comprehensive analysis, it is recommended to refer to specialized databases and literature.

Propriétés

IUPAC Name |

methyl 2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSIWVNWHCXOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398370 | |

| Record name | methyl 2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxopiperidine-3-carboxylate | |

CAS RN |

106118-94-9 | |

| Record name | methyl 2-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main synthetic route for producing Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylates?

A1: The primary method involves a heterocyclization reaction. [] This reaction utilizes two key starting materials: ethoxycarbonyl-acetamides and arylidene acetylacetones. [] These compounds undergo a condensation and cyclization process to yield the desired Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylate structure. []

Q2: Is there any spectroscopic data available to confirm the structure of these compounds?

A2: While the provided research abstract [] mentions the synthesis of Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylates, it doesn't delve into the specific spectroscopic data. Further investigation into the full research paper might reveal details regarding characterization techniques employed, such as NMR, IR, or Mass Spectrometry, which would confirm the structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Acetyloxy)methoxy]ethyl acetate](/img/structure/B20145.png)

![2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B20149.png)